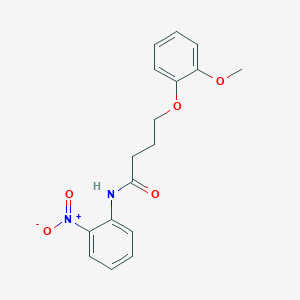![molecular formula C18H9ClINO2 B254828 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B254828.png)
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic organic compound with a chemical formula of C21H11ClINO2. This compound is also known as Ciliatine and is a derivative of isoquinoline. The compound has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied extensively for its potential applications in scientific research. The compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its high purity and stability, which make it easy to handle and store. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic organic compound with potential applications in scientific research. The compound has been studied extensively for its potential use in the treatment of cancer and neurodegenerative diseases. The synthesis method has been optimized to achieve high yields and purity of the compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 4-iodoaniline with 2-chlorobenzoic acid in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with phthalic anhydride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
properties
Product Name |
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
Molecular Formula |
C18H9ClINO2 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
6-chloro-2-(4-iodophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClINO2/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)11-6-4-10(20)5-7-11/h1-9H |
InChI Key |
QTFWMMMXNHSOTM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)I)Cl |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)


![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)